![molecular formula C13H15NO4 B13180091 (2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B13180091.png)
(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(4-Methoxyphenyl)acryloyl)-l-alanine is an organic compound that features a methoxyphenyl group attached to an acryloyl moiety, which is further linked to an l-alanine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Methoxyphenyl)acryloyl)-l-alanine typically involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base to form 4-methoxycinnamic acid. This intermediate is then reacted with thionyl chloride to form 4-methoxycinnamoyl chloride, which is subsequently coupled with l-alanine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for (3-(4-Methoxyphenyl)acryloyl)-l-alanine are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
(3-(4-Methoxyphenyl)acryloyl)-l-alanine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acryloyl moiety can be reduced to form a saturated alkyl chain.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-hydroxyphenylacryloyl-l-alanine.
Reduction: Formation of 3-(4-methoxyphenyl)propionyl-l-alanine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of (3-(4-Methoxyphenyl)acryloyl)-l-alanine involves its interaction with specific molecular targets. For example, in anticancer studies, it has been shown to inhibit the estrogen receptor alpha (ERα) through binding interactions that disrupt the receptor’s function . This inhibition can lead to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A hybrid compound with potential anticancer activity.
N-(4-(3-(4-Methoxyphenyl)acryloyl)phenyl)acetamide: Another compound with a similar acryloyl moiety.
Uniqueness
(3-(4-Methoxyphenyl)acryloyl)-l-alanine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential as an anticancer agent through ERα inhibition sets it apart from other similar compounds.
Properties
Molecular Formula |
C13H15NO4 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
(2S)-2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoic acid |
InChI |
InChI=1S/C13H15NO4/c1-9(13(16)17)14-12(15)8-5-10-3-6-11(18-2)7-4-10/h3-9H,1-2H3,(H,14,15)(H,16,17)/b8-5+/t9-/m0/s1 |
InChI Key |
WUVZUPQRHXCIKE-QRJSTWQJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)/C=C/C1=CC=C(C=C1)OC |
Canonical SMILES |
CC(C(=O)O)NC(=O)C=CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



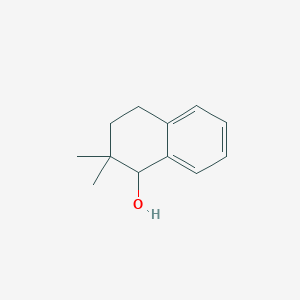
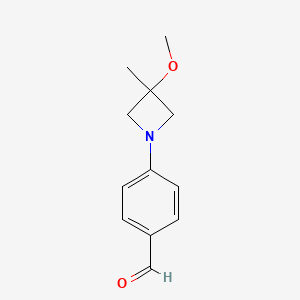
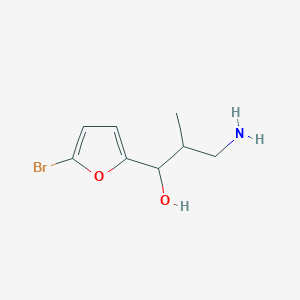
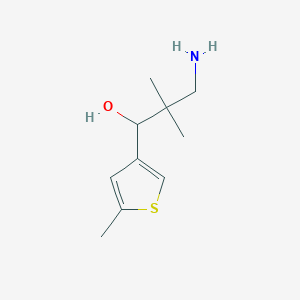
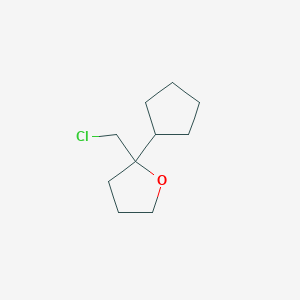
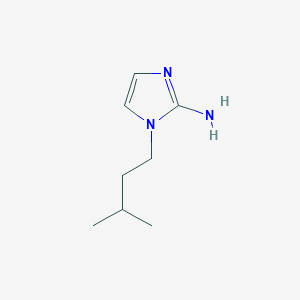
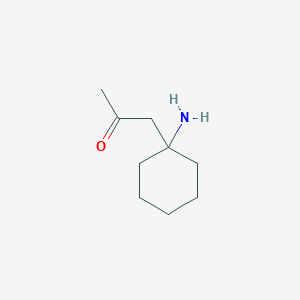
![5-[5-(Chloromethyl)oxolan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B13180087.png)
![4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile](/img/structure/B13180092.png)
![N-[(Azepan-3-yl)methyl]propanamide](/img/structure/B13180099.png)
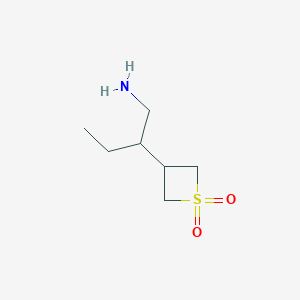
![3-(Propan-2-YL)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B13180101.png)

